3-(1-(3-Chloropropyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole
CAS No.: 329977-73-3
Cat. No.: VC8376625
Molecular Formula: C15H18ClFN2O
Molecular Weight: 296.77 g/mol
* For research use only. Not for human or veterinary use.
![3-(1-(3-Chloropropyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole - 329977-73-3](/images/structure/VC8376625.png)
Specification
CAS No. | 329977-73-3 |
---|---|
Molecular Formula | C15H18ClFN2O |
Molecular Weight | 296.77 g/mol |
IUPAC Name | 3-[1-(3-chloropropyl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole |
Standard InChI | InChI=1S/C15H18ClFN2O/c16-6-1-7-19-8-4-11(5-9-19)15-13-3-2-12(17)10-14(13)20-18-15/h2-3,10-11H,1,4-9H2 |
Standard InChI Key | NLSKESNFYRUZEB-UHFFFAOYSA-N |
SMILES | C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)CCCCl |
Canonical SMILES | C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)CCCCl |
Introduction
Chemical Identity and Structural Properties
Molecular and Structural Characteristics
The compound’s systematic name, 3-(1-(3-chloropropyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole, reflects its hybrid structure combining a benzisoxazole scaffold with a piperidine ring. Its molecular formula is , with a molecular weight of 296.77 g/mol . The benzisoxazole moiety features a fluorine atom at the 6-position and a piperidin-4-yl group at the 3-position, further substituted by a 3-chloropropyl chain on the piperidine nitrogen (Figure 1).
Table 1: Key Physicochemical Properties
The compound’s hydrochloride salt (CAS 84163-13-3) is a white to off-white solid, commonly used in pharmaceutical synthesis due to enhanced stability .
Synthesis and Optimization
Synthetic Routes
The primary synthesis involves alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (CAS 84163-13-3) with 1-bromo-3-chloropropane under basic conditions . This nucleophilic substitution reaction proceeds via the piperidine nitrogen, introducing the 3-chloropropyl side chain.
Key Reaction Conditions:
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Reagents: 1-Bromo-3-chloropropane, potassium carbonate (base)
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Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile)
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Temperature: 60–80°C, reflux conditions
Mechanistic Insights
The reaction follows an mechanism, where the piperidine nitrogen attacks the electrophilic carbon of 1-bromo-3-chloropropane. Steric hindrance from the piperidine ring and electronic effects of the benzisoxazole influence reaction kinetics .
Pharmacological Activity
Antiproliferative Effects
Derivatives of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole exhibit dose-dependent antiproliferative activity against human carcinoma cells. In vitro studies using MTT assays demonstrated potency against HeLa (cervical cancer), HT-29 (colon cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer) cell lines .
Table 2: Bioactivity Profile of Selected Analogues
Compound | IC₅₀ (μM) – HeLa | IC₅₀ (μM) – HT-29 | IC₅₀ (μM) – MCF-7 |
---|---|---|---|
5a | 12.3 | 14.7 | 11.9 |
5d | 9.8 | 10.5 | 8.6 |
5k | 7.2 | 6.9 | 5.4 |
Structure–activity relationship (SAR) studies emphasize the critical role of the heterocyclic substituent at the N-terminal piperidine position. Bulky aromatic groups enhance hydrophobic interactions with cellular targets, while electron-withdrawing groups (e.g., fluorine) improve metabolic stability .
Industrial and Research Applications
Pharmaceutical Intermediates
This compound serves as a key intermediate in synthesizing paliperidone and risperidone, atypical antipsychotics used to treat schizophrenia . Its chloropropyl side chain facilitates further functionalization via nucleophilic substitution or cross-coupling reactions.
Table 3: Supplier Overview
Supplier | Location | Purity | Price (1g) |
---|---|---|---|
Amadis Chemical Company | China | 97% | $327 |
Shanghai Raise Chemical | China | 97% | $335 |
Bide Pharmatech | China | 95% | $310 |
Future Directions and Challenges
Targeted Drug Delivery
Functionalizing the chloropropyl group with polyethylene glycol (PEG) chains or antibody conjugates could enhance tumor-specific targeting, reducing off-site toxicity .
Metabolic Stability Optimization
Introducing deuterium atoms at metabolically vulnerable positions (e.g., benzylic carbons) may prolong half-life, as seen in deuterated antipsychotics like deutetrabenazine .
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